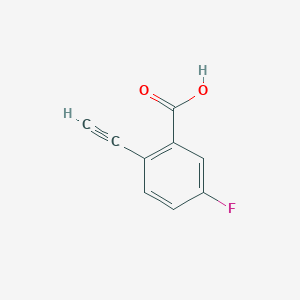

2-Ethynyl-5-fluorobenzoic acid

Description

2-Ethynyl-5-fluorobenzoic acid (C₉H₅FO₂) is a fluorinated aromatic carboxylic acid featuring an ethynyl (-C≡CH) substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring. Its SMILES notation is C#CC1=C(C=C(C=C1)F)C(=O)O, and its InChIKey is XXIWXLVXPIGTRA-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, predicted via mass spectrometry, range from 124.6 Ų for the [M-H]⁻ adduct to 144.9 Ų for the [M+Na]+ adduct .

Properties

IUPAC Name |

2-ethynyl-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIWXLVXPIGTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of 2-ethynyl-5-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

2-Ethynyl-5-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-ethynyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 2-ethynyl-5-fluorobenzoic acid include:

Physicochemical Properties

- Acidity : The ethynyl group in this compound lowers the pKa compared to analogs with electron-donating groups (e.g., ethoxy or methoxy). For example, 2-ethoxy-5-fluorobenzoic acid has a higher pKa due to the ethoxy group’s electron-donating nature .

- Solubility : Hydroxy-substituted analogs (e.g., 2-fluoro-5-hydroxybenzoic acid) exhibit greater aqueous solubility compared to ethynyl or ethoxy derivatives .

- Reactivity: The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), a unique feature absent in amino- or hydroxy-substituted analogs .

Biological Activity

2-Ethynyl-5-fluorobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : C9H7F O2

- Molecular Weight : 168.15 g/mol

- CAS Registry Number : 446-08-2

This compound exhibits biological activity primarily through its ability to inhibit key metabolic pathways. It acts as an antimetabolite, particularly affecting the tryptophan biosynthesis pathway in various organisms. This inhibition can be leveraged in both therapeutic and agricultural contexts.

Antimicrobial Activity

Research indicates that this compound has demonstrated effectiveness against certain bacterial strains. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents.

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties, particularly against mosquito larvae. In studies involving Aedes aegypti, the primary vector for several viral diseases, this compound exhibited significant larvicidal activity. The compound's LC50 (lethal concentration for 50% of the population) values were found to be comparable to those of established insecticides, indicating its potential as a new insecticide formulation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 15 μg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Insect Larvicidal Activity

A recent study assessed the larvicidal effects of this compound on Aedes aegypti. The compound displayed an LC50 value of approximately 30 μM after a 24-hour exposure period, demonstrating promising efficacy compared to traditional insecticides like temephos.

Toxicity and Safety Profile

While the biological activities of this compound are noteworthy, understanding its toxicity is crucial for safe application. Preliminary studies suggest that at concentrations used for biological activity, the compound exhibits low cytotoxicity towards human cells, which is essential for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-ethynyl-5-fluorobenzoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves halogenation and alkyne introduction. For fluorinated benzoic acids, nucleophilic fluorination using KF or CsF under anhydrous conditions is common, followed by Sonogashira coupling to introduce the ethynyl group . Optimization steps include:

- Temperature control : Fluorination reactions often require 80–120°C in polar aprotic solvents (e.g., DMF) to avoid side reactions.

- Catalyst screening : Pd(PPh₃)₄/CuI catalysts for Sonogashira coupling improve yields (70–90%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ethynyl protons (δ 2.5–3.5 ppm). Fluorine substituents cause splitting patterns .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and alkyne (≈2100 cm⁻¹) groups.

- Mass spectrometry (EI/ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1) and fragmentation patterns validate the structure .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

Methodological Answer:

- Storage : Protect from light and moisture at –20°C in sealed amber vials. Desiccants (silica gel) prevent hydrolysis of the ethynyl group .

- Stability testing : Monitor degradation via HPLC every 3 months; pH adjustments (neutral to slightly acidic) reduce carboxylate formation .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model transition states. Fluorine’s electron-withdrawing effect directs electrophilic attacks to the para position relative to the ethynyl group .

- Docking studies : For drug design, simulate interactions with target proteins (e.g., kinases) to prioritize synthetic modifications .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Systematic reviews : Follow EFSA guidelines () to filter studies by assay type (e.g., IC₅₀ vs. EC₅₀) and cell lines used.

- Meta-analysis : Pool data from ≥5 independent studies using fixed/random-effects models to quantify heterogeneity (I² statistic) .

- Experimental validation : Replicate key studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be adapted for modifying this compound in peptide conjugates?

Methodological Answer:

Q. What are the best practices for assessing environmental toxicity of this compound in interdisciplinary studies?

Methodological Answer:

- Terrestrial/aquatic assays : Follow OECD guidelines (e.g., Test No. 201/202) using Daphnia magna or Lumbricus terrestris .

- Metabolite tracking : Use UPLC-QTOF to identify degradation products (e.g., fluorinated aromatic amines) in soil/water samples .

Methodological Resources

Q. Key Databases for Structural and Safety Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.